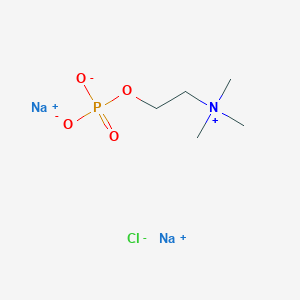
Phosphocholin-Chlorid-Natriumsalz
Übersicht
Beschreibung
Phosphocholine chloride sodium salt is not directly mentioned in the provided papers, but it is related to the broader context of sodium salts and their interactions with organic molecules and ions. The papers provided offer insights into the behavior of sodium salts in various chemical environments, which can be extrapolated to understand the properties and reactions of phosphocholine chloride sodium salt.
Synthesis Analysis
The synthesis of sodium salts can involve various ligands and reaction conditions. For instance, the synthesis of phosphazenium chloride salts, which are structurally related to phosphocholine chloride sodium salt, was achieved by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile . Similarly, the synthesis of a sodium complex was performed by a reflux reaction of 5-aminonaphthol sulfonic acid, 1,10-phenanthroline, and NaOH in an ethanol/water solution . These methods suggest that the synthesis of sodium salts, including phosphocholine chloride sodium salt, can be tailored by the choice of ligands and reaction conditions.
Molecular Structure Analysis
The molecular structure of sodium salts can be quite complex and is often determined using X-ray crystallography. For example, the crystal structure of a sodium salt derived from tetraphenylmonothioimidodiphosphinic acid was elucidated, revealing a trigonal bipyramidal geometry around sodium atoms . This indicates that the molecular structure of phosphocholine chloride sodium salt could also exhibit intricate geometries and coordination patterns.
Chemical Reactions Analysis
The chemical reactions involving sodium salts can be influenced by the presence of other ions and molecules. The study of coordination chemistry of sodium with 1,10-phenanthroline as a ligand showed that the counter anion and the presence of water or protonated species can significantly affect the complexation reactions . This suggests that the reactivity of phosphocholine chloride sodium salt in various environments would be subject to similar influences.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts are impacted by their interactions with other substances. For instance, the presence of sodium and calcium chloride was found to alter the properties of lipid bilayers, affecting their elasticity and phase transition temperature . Additionally, the structural properties of an aqueous sodium chloride solution were studied upon supercooling, revealing changes in thermodynamic behavior and modifications in water-ion radial distribution functions . These findings imply that phosphocholine chloride sodium salt would also exhibit unique physical and chemical properties depending on its environment.
Wissenschaftliche Forschungsanwendungen
Liposomen-Synthese
Phosphocholin-Chlorid-Natriumsalz dient als ein wichtiger Bestandteil bei der Liposomen-Synthese . Liposomen sind künstliche Vesikel, die aus Phospholipiden bestehen und in großem Umfang in Arzneimittelverabreichungssystemen, Gentherapie und anderen biomedizinischen Anwendungen verwendet werden .
Zellmembran-Dynamik
Diese Verbindung trägt zum Studium der Zellmembran-Dynamik bei . Sie erleichtert die Bildung stabiler Membranen, wenn sie mit Proteinen wechselwirkt, was für das Verständnis zellulärer Prozesse und die Entwicklung von Behandlungen für Krankheiten im Zusammenhang mit Zellmembranfunktionsstörungen entscheidend ist .
Zellsignalmechanismen
This compound ist auch an der Erforschung von Zellsignalmechanismen beteiligt . Zellsignalisierung ist ein komplexes Kommunikationssystem, das grundlegende zelluläre Aktivitäten steuert und zelluläre Aktionen koordiniert .
Regulierung der Genexpression
Die Verbindung spielt eine Rolle bei der Regulierung der Genexpression . Das Verständnis, wie diese Verbindung die Genexpression beeinflusst, kann Einblicke in genetische Störungen und potenzielle therapeutische Strategien liefern .
Biochemisches Reagenz
This compound ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für lebenswissenschaftliche Forschung verwendet werden kann . Es kann in verschiedenen biochemischen Assays und Experimenten verwendet werden
Zukünftige Richtungen
While specific future directions for Phosphocholine Chloride Sodium Salt were not found in the search results, it is noted that the compound serves as a vital component in liposome synthesis, which involves the creation of artificial vesicles comprising phospholipids . This suggests potential applications in the field of drug delivery and other biomedical research areas.
Wirkmechanismus
Target of Action
Phosphocholine Chloride Sodium Salt, also known as disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride, primarily targets cell membranes and other cellular constituents . It is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .
Mode of Action
The compound interacts with its targets by modulating the structure and function of cell membranes and other cellular constituents . It is a precursor of acetylcholine , a neurotransmitter, and plays a vital role in maintaining cell membrane integrity, which is crucial for all basic biological processes such as information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Phosphocholine Chloride Sodium Salt is an intermediate in the synthesis of phosphatidylcholine in tissues . The synthesis process involves a reaction catalyzed by choline kinase , which converts ATP and choline into phosphocholine and ADP . This compound also contributes to the formation of the pool of free polyunsaturated fatty acids and serves as a reservoir for lipid second messengers .
Result of Action
The action of Phosphocholine Chloride Sodium Salt results in enhanced formation of acetylcholine and phosphocholine, and the release of acetylcholine . This leads to an increase in the levels of synaptic membrane within the brain . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .
Eigenschaften
IUPAC Name |
disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCRHROSIPYRGL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937578 | |
| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16904-96-4 | |
| Record name | Choline chloride O-(disodium phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride O-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?
A1: Phosphocholine Chloride Sodium Salt acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:
Q2: What is the impact of Phosphocholine Chloride Sodium Salt on the stability of perovskite solar cells?
A2: The research demonstrates that incorporating Phosphocholine Chloride Sodium Salt into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















